(4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester
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Overview
Description
(4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester typically involves the hydroboration of terminal alkynes followed by esterification with pinacol. The reaction is often catalyzed by zirconocene at room temperature in dichloromethane (CH₂Cl₂), yielding high amounts of the desired boronic ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and solvents like methanol are typically employed.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Protodeboronation: Yields hydrocarbons or substituted alkenes depending on the reaction conditions.
Scientific Research Applications
(4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to palladium, followed by reductive elimination to form the carbon-carbon bond. The boronic ester acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic halide .
Comparison with Similar Compounds
- 4-Hydroxyphenylboronic acid, pinacol ester
- 4-Pyrazoleboronic acid, pinacol ester
- Isopropenylboronic acid, pinacol ester
Comparison: (4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester is unique due to its propargyloxy group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in reactions requiring high selectivity and stability .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-prop-2-ynoxyphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h1,7-10H,11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNHJKYASQTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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